

M1001 for [specific assay, e.g., ELISA, PCR]

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Compound of Interest

Compound Name: M1001

Cat. No.: B15576307

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Application Note: M1001

A Competitive ELISA for Screening Inhibitors of the PD-1/PD-L1 Interaction

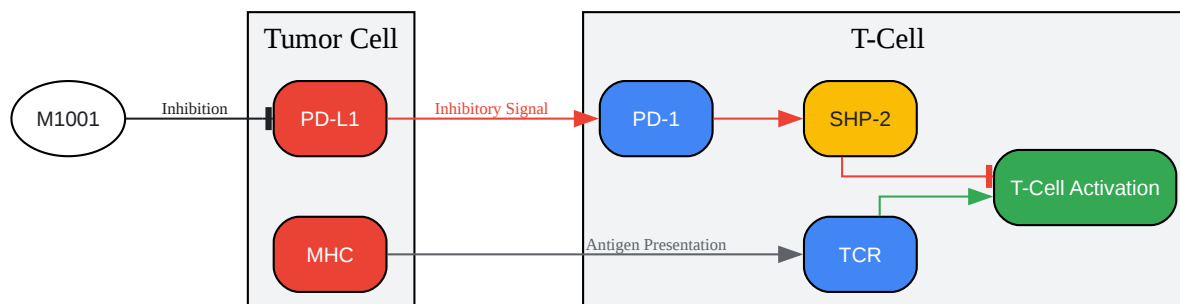
Audience: Researchers, scientists, and drug development professionals.

Introduction

The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are key players in immune regulation.[1][2][3] The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[4][5] Blocking this interaction with inhibitors is a clinically validated strategy in cancer immunotherapy.[4][6] **M1001** is a novel small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. This application note provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to screen and characterize inhibitors like **M1001**.

Signaling Pathway

The PD-1/PD-L1 signaling pathway negatively regulates T-cell activation. Engagement of PD-1 by PD-L1 leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, thereby inhibiting T-cell proliferation, cytokine production, and cytotoxic functions.[4] **M1001** acts by binding to PD-L1, preventing its interaction with PD-1 and thus restoring T-cell-mediated anti-tumor immunity.



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PD-1/PD-L1 signaling pathway and **M1001** inhibition.

Principle of the Competitive ELISA

This competitive ELISA is designed to measure the ability of a test compound (e.g., **M1001**) to inhibit the binding of biotinylated PD-1 to immobilized PD-L1. A microplate is coated with recombinant human PD-L1. A fixed concentration of biotinylated human PD-1 is incubated with serial dilutions of the inhibitor. This mixture is then added to the PD-L1-coated wells. The amount of biotinylated PD-1 that binds to the plate is inversely proportional to the concentration of the inhibitor. The bound biotinylated PD-1 is detected with streptavidin-HRP, followed by a colorimetric substrate.

Experimental Protocol

Materials Required:

- 96-well high-binding microplate
- Recombinant Human PD-L1
- Recombinant Biotinylated Human PD-1
- Streptavidin-HRP
- TMB Substrate

- Stop Solution (e.g., 2N H₂SO₄)
- Wash Buffer (PBS with 0.05% Tween-20)
- Assay Buffer (PBS with 1% BSA)
- **M1001** or other test compounds
- Microplate reader

Protocol Steps:

- Coating: Dilute recombinant human PD-L1 to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
- Inhibitor Preparation: Prepare serial dilutions of **M1001** (or other test compounds) in Assay Buffer. A typical starting concentration might be 100 µM. Also, prepare a control with no inhibitor.
- Competition: In a separate plate or tubes, mix 50 µL of the diluted inhibitor with 50 µL of biotinylated human PD-1 (diluted to a pre-determined optimal concentration in Assay Buffer). Incubate for 1 hour at room temperature.
- Binding: Aspirate the blocking buffer from the PD-L1 coated plate and wash three times with Wash Buffer. Add 100 µL of the inhibitor/biotinylated PD-1 mixture to each well. Incubate for 2 hours at room temperature.
- Detection: Wash the plate three times with Wash Buffer. Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
- Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

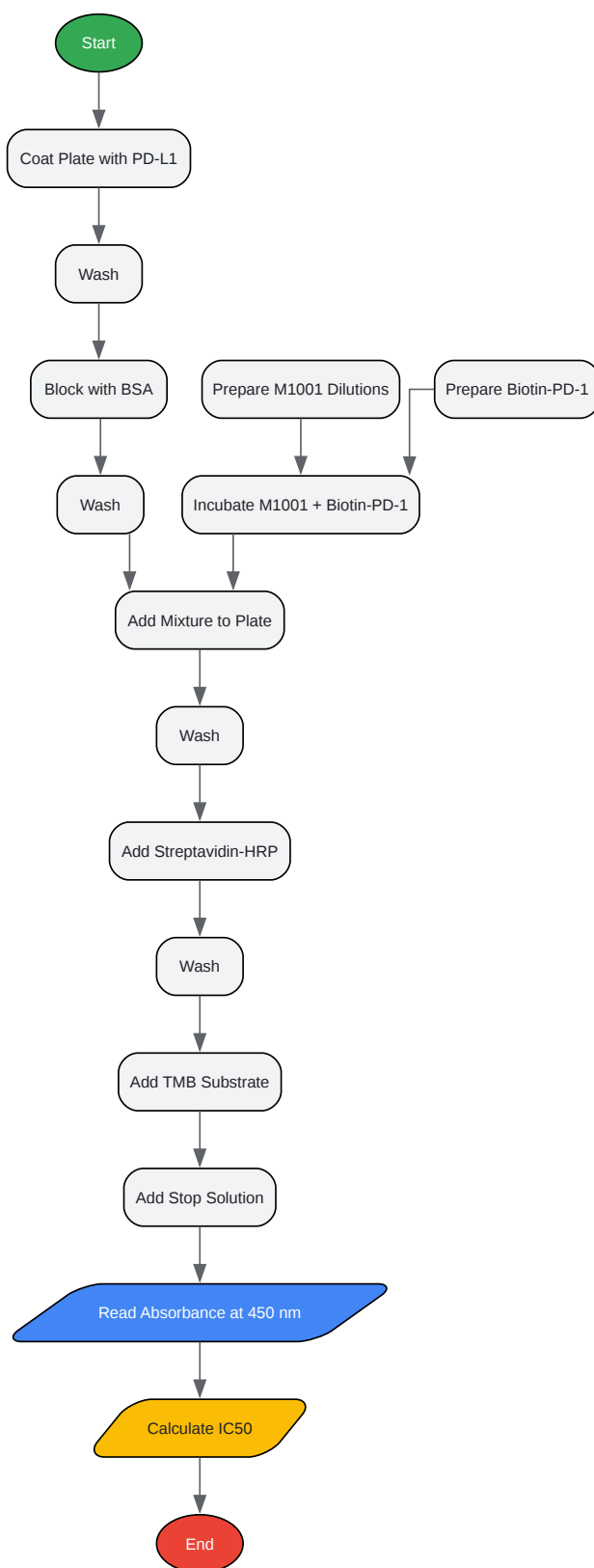
- Reading: Stop the reaction by adding 50 μ L of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The inhibitory activity of **M1001** is quantified by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the binding of biotinylated PD-1 to PD-L1 by 50%.

Compound	Target	Assay Format	IC50 (nM)
M1001	PD-L1	Competitive ELISA	15.2
Control Cmpd A	PD-L1	Competitive ELISA	1,250
Control Cmpd B	Irrelevant	Competitive ELISA	> 50,000

Experimental Workflow



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Competitive ELISA workflow for **M1001** screening.

Conclusion

The described competitive ELISA protocol provides a robust and reliable method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction. This assay can be a valuable tool in the early stages of drug discovery and development for novel cancer immunotherapies. The high-throughput nature of this assay allows for the efficient screening of large compound libraries to identify potent inhibitors like **M1001**.

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